![molecular formula C21H18N2O5 B14402517 N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide CAS No. 88380-59-0](/img/structure/B14402517.png)
N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The final step involves the formation of the benzamide moiety by reacting the substituted aromatic compound with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride, methyl iodide, and suitable bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Benzyloxy)-2-methylbutan-2-yl)-2-chloroaniline
- 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide
Uniqueness
N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
88380-59-0 |
|---|---|
Molecular Formula |
C21H18N2O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(5-methoxy-4-nitro-2-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O5/c1-27-20-12-17(22-21(24)16-10-6-3-7-11-16)19(13-18(20)23(25)26)28-14-15-8-4-2-5-9-15/h2-13H,14H2,1H3,(H,22,24) |
InChI Key |
JEBGEWFQUKNDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


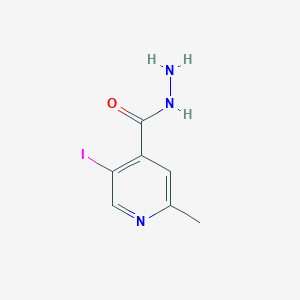
![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

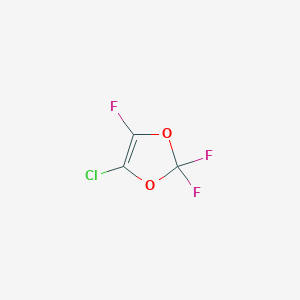
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
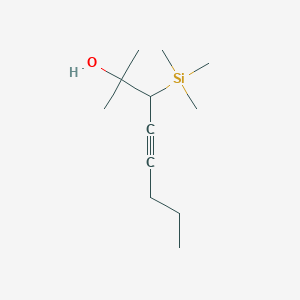
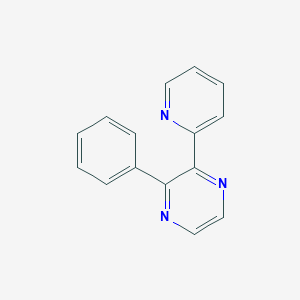
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)

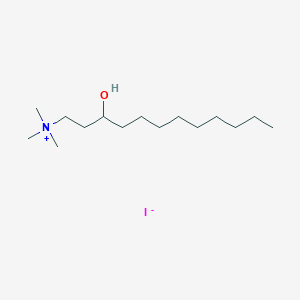
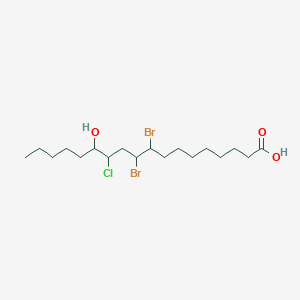
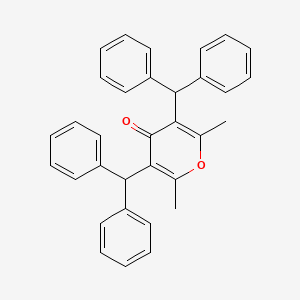
![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)
